4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide
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Overview
Description
“4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide” is a chemical compound . It has a molecular weight of 294.119 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The structure can also be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using Density Functional Theory (DFT). This can help calculate the molecular structure, electrostatic potential, and the frontier molecular orbital of the molecule . The compound’s properties such as density, melting point, boiling point, and molecular formula can also be determined .Scientific Research Applications
Photodynamic Therapy Applications
A study focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, revealing their potential in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them promising as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Research into 4-(2-substituted hydrazinyl)benzenesulfonamides synthesized via microwave irradiation demonstrated their potent inhibitory effects against carbonic anhydrase I and II isoenzymes. These compounds could have implications in the development of treatments for conditions where carbonic anhydrase activity is a factor (Gul et al., 2016).
Asymmetric Catalytic Activity
In another study, various 4-(bromomethyl)benzenesulfonamides were prepared and used in the quaternization of cinchonidine, showing highly enantioselective catalytic activity in asymmetric benzylation reactions. This suggests their utility in synthesizing enantiomerically pure compounds, which is crucial for the pharmaceutical industry (Itsuno, Yamamoto, & Takata, 2014).
Electrophilic Bromoamidation of Olefins
A catalyst-free and metal-free bromoamidation method for unactivated olefins using 4-(trifluoromethyl)benzenesulfonamide and N-bromosuccinimide was developed. This methodology applies to both cyclic and aliphatic olefins, showcasing the versatility of benzenesulfonamides in synthetic chemistry (Yu, Chen, Cheng, & Yeung, 2015).
Synthesis and Characterization of Novel Compounds
Research on the synthesis and characterization of new compounds, such as cinchonidinium salts containing sulfonamide functionalities, reveals the broad utility of benzenesulfonamides in creating diverse chemical entities with potential pharmacological applications (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).
Mechanism of Action
Target of Action
Sulfonamides, the class of compounds to which it belongs, are known to have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, and anticancer physiological activities .
Mode of Action
The compound has been shown to have a certain nucleophilic reactivity and a high chemical stability , which could influence its interaction with its targets.
Result of Action
The compound’s nucleophilic reactivity and high chemical stability could potentially influence its effects at the molecular and cellular levels .
Properties
IUPAC Name |
4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-1-3-12(4-2-8)19(17,18)16-11-6-9(14)5-10(15)7-11/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHNBQKGSRHFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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